molecular formula C8H8Cl2N2O B6215262 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride CAS No. 2731006-83-8

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride

Cat. No.: B6215262
CAS No.: 2731006-83-8
M. Wt: 219.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound is complex. The compound has a molecular weight of 118.1359 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. The compound has been shown to have potent activities against FGFR1, 2, and 3 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride involves the conversion of a pyridine derivative to the desired compound through a series of reactions.", "Starting Materials": [ "2-chloronicotinic acid", "thionyl chloride", "ammonia", "acetic anhydride", "sodium hydroxide", "phosphorus oxychloride", "sodium azide", "sodium borohydride", "acetic acid", "hydrochloric acid" ], "Reaction": [ "2-chloronicotinic acid is reacted with thionyl chloride to form 2-chloronicotinoyl chloride.", "2-chloronicotinoyl chloride is reacted with ammonia to form 2-chloronicotinamide.", "2-chloronicotinamide is reacted with acetic anhydride and sodium hydroxide to form 2-acetamido-3-chloropyridine.", "2-acetamido-3-chloropyridine is reacted with phosphorus oxychloride to form 2-chloro-3-cyanopyridine.", "2-chloro-3-cyanopyridine is reacted with sodium azide to form 2-azido-3-chloropyridine.", "2-azido-3-chloropyridine is reduced with sodium borohydride to form 2-amino-3-chloropyridine.", "2-amino-3-chloropyridine is reacted with acetic anhydride to form 2-acetamido-3-chloropyridine.", "2-acetamido-3-chloropyridine is reacted with hydrochloric acid to form 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride." ] }

CAS No.

2731006-83-8

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.